BAY-588

Catalog No.
S520515
CAS No.
M.F
C27H25F4N5O2
M. Wt
527.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BAY-588

Product Name

BAY-588

IUPAC Name

4-N-[1-[(4-tert-butylphenyl)methyl]-5-methyl-3-(trifluoromethyl)pyrazol-4-yl]-7-fluoroquinoline-2,4-dicarboxamide

Molecular Formula

C27H25F4N5O2

Molecular Weight

527.5 g/mol

InChI

InChI=1S/C27H25F4N5O2/c1-14-22(34-25(38)19-12-21(24(32)37)33-20-11-17(28)9-10-18(19)20)23(27(29,30)31)35-36(14)13-15-5-7-16(8-6-15)26(2,3)4/h5-12H,13H2,1-4H3,(H2,32,37)(H,34,38)

InChI Key

DNGZBWVQLFNTRT-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)C(C)(C)C)C(F)(F)F)NC(=O)C3=CC(=NC4=C3C=CC(=C4)F)C(=O)N

Solubility

Soluble in DMSO

Synonyms

BAY-588; BAY 588; BAY588.

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)C(C)(C)C)C(F)(F)F)NC(=O)C3=CC(=NC4=C3C=CC(=C4)F)C(=O)N

Description

The exact mass of the compound 4-N-[1-[(4-tert-butylphenyl)methyl]-5-methyl-3-(trifluoromethyl)pyrazol-4-yl]-7-fluoroquinoline-2,4-dicarboxamide is 527.1944 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Antimicrobial Activity: The presence of the fluoroquinoline moiety suggests a potential for antibacterial activity. Fluoroquinolones are a class of antibiotics that target bacterial DNA gyrase and topoisomerase IV enzymes, essential for bacterial replication []. The additional pyrazole and tert-butylphenyl groups could contribute to the molecule's affinity for bacterial targets or influence its overall potency.
  • Kinase Inhibition: The dicarboxamide functionality is a common feature in kinase inhibitors []. Kinases are enzymes involved in various cellular signaling pathways. Inhibiting specific kinases can be a strategy for treating diseases like cancer and inflammatory conditions.

BAY-588 is a chemical compound identified by its CAS number 1799759-24-2. It is primarily recognized as a selective inhibitor of glucose transporters, specifically glucose transporter 1 (GLUT1) and glucose transporter 4 (GLUT4). This compound is a derivative of BAY-876 and has garnered attention for its potential applications in metabolic disorders, particularly in the context of cancer and diabetes, where glucose metabolism plays a critical role .

  • There is no scientific literature available on the mechanism of action of compound X.
  • Due to the absence of data, it is impossible to assess the specific safety concerns or hazards associated with compound X. However, some general inferences can be made:
    • The presence of fluorine might raise concerns about potential genotoxicity, requiring further investigation [].
    • Standard laboratory safety practices should always be followed when handling unknown compounds.
Typical of small molecule inhibitors. Its mechanism of action involves binding to the GLUT1 and GLUT4 transporters, thereby inhibiting the transport of glucose across cell membranes. The inhibition is characterized by an IC50 value of approximately 1.18 µM for GLUT1, indicating its potency as a glucose transporter inhibitor . The compound's structure allows it to interact specifically with the binding sites of these transporters, blocking their function.

The biological activity of BAY-588 is primarily linked to its role as a glucose transporter inhibitor. By selectively inhibiting GLUT1 and GLUT4, BAY-588 can modulate glucose uptake in various cell types. This property is particularly significant in cancer cells, which often exhibit increased glucose consumption (the Warburg effect). The inhibition of these transporters can lead to reduced cellular proliferation and increased apoptosis in certain cancer types, making BAY-588 a candidate for further research in oncology .

The synthesis of BAY-588 involves several organic chemistry techniques typically used for creating complex small molecules. While specific synthetic routes are proprietary or not fully disclosed, the general approach includes:

  • Starting Materials: Utilizing commercially available precursors related to BAY-876.
  • Reactions: Employing standard organic reactions such as coupling reactions, reduction, and purification techniques.
  • Characterization: Utilizing methods like nuclear magnetic resonance spectroscopy and high-performance liquid chromatography to confirm the identity and purity of the synthesized compound .

BAY-588 has potential applications in several fields:

  • Cancer Research: Due to its ability to inhibit glucose uptake in cancer cells, it may serve as a therapeutic agent in targeting metabolic pathways associated with tumor growth.
  • Diabetes Management: As a glucose transporter inhibitor, it could be explored for managing insulin sensitivity and glucose levels in diabetic patients.
  • Research Tool: It serves as a chemical probe for studying glucose metabolism in various biological contexts .

Interaction studies involving BAY-588 focus on its binding affinity and selectivity towards GLUT1 and GLUT4 compared to other glucose transporters. These studies are crucial for understanding its pharmacodynamics and potential side effects. Preliminary data suggest that BAY-588 exhibits minimal off-target effects on other transporters, which enhances its therapeutic profile . Further investigations are needed to establish comprehensive interaction profiles with other cellular components.

BAY-588 shares structural similarities with several other compounds that target glucose transporters. Below is a comparison highlighting its uniqueness:

Compound NameTarget TransporterIC50 ValueUnique Features
BAY-876GLUT1~0.5 µMPrecursor compound; broader activity spectrum
GlibenclamideSulfonylurea receptorN/APrimarily used for diabetes; not selective for GLUTs
PhloretinGLUT1/GLUT2~10 µMNon-selective; also affects sodium-glucose co-transporters
DapagliflozinSGLT2~0.5 µMSelective sodium-glucose co-transporter inhibitor; different mechanism

BAY-588's specificity towards GLUT1 and GLUT4 sets it apart from other compounds that may have broader or different targets, making it particularly valuable for research focused on glucose metabolism in cancer and metabolic diseases .

IUPAC Nomenclature and Canonical SMILES Representation

The IUPAC name of BAY-588 is 4-N-[1-[(4-tert-butylphenyl)methyl]-5-methyl-3-(trifluoromethyl)pyrazol-4-yl]-7-fluoroquinoline-2,4-dicarboxamide. This name reflects its complex heterocyclic architecture, which includes a pyrazole ring substituted with trifluoromethyl and tert-butylbenzyl groups, fused to a fluoroquinoline dicarboxamide backbone.

The canonical SMILES representation is:
CC1=C(C(=NN1CC2=CC=C(C=C2)C(C)(C)C)C(F)(F)F)NC(=O)C3=CC(=NC4=C3C=CC(=C4)F)C(=O)N. This string encodes the compound’s connectivity, highlighting the fluorine atoms, amide linkages, and aromatic systems critical to its three-dimensional conformation.

Molecular Formula and Weight

BAY-588 has a molecular formula of $$ \text{C}{27}\text{H}{25}\text{F}{4}\text{N}{5}\text{O}_{2} $$, corresponding to a molecular weight of 527.51 g/mol. The formula accounts for 27 carbon, 25 hydrogen, 4 fluorine, 5 nitrogen, and 2 oxygen atoms, with the fluorine and nitrogen atoms contributing significantly to its polarity and intermolecular interactions.

Table 1: Molecular Properties of BAY-588

PropertyValueSource(s)
Molecular Formula$$ \text{C}{27}\text{H}{25}\text{F}{4}\text{N}{5}\text{O}_{2} $$
Molecular Weight527.51 g/mol
XLogP3-AA (Lipophilicity)5.2
Hydrogen Bond Donors2
Hydrogen Bond Acceptors8
Rotatable Bonds6

Crystallographic Data and Conformational Stability

While crystallographic data for BAY-588 (e.g., unit cell parameters or space group) are not explicitly reported in the provided sources, its conformational stability can be inferred from structural analogs and computed physicochemical properties. The compound’s rigidity arises from its fused pyrazole-quinoline core, which limits torsional flexibility. Key stabilizing factors include:

  • Aromatic stacking interactions: The quinoline and pyrazole rings enable π-π interactions, reducing conformational entropy.
  • Hydrogen bonding: The two amide groups ($$ \text{–CONH–} $$) act as hydrogen bond donors/acceptors, promoting intramolecular stability.
  • Steric effects: Bulky substituents like the tert-butylbenzyl group restrict rotation around the $$ \text{C–N} $$ bond of the pyrazole ring.

Table 2: Computed Conformational Stability Metrics

ParameterValueImplications
Rotatable Bond Count6Moderate flexibility in side chains
Polar Surface Area109 ŲHigh solubility in polar solvents
Molar Refractivity133.6Indicates dense electron distribution

The trifluoromethyl group ($$ \text{–CF}_3 $$) further enhances stability by introducing strong carbon-fluorine bonds, which resist metabolic degradation. Despite the absence of explicit crystallographic data, molecular dynamics simulations of analogous compounds suggest that BAY-588 adopts a low-energy conformation in solution, stabilized by van der Waals interactions between its hydrophobic tert-butyl group and adjacent aromatic systems.

Synthesis and Derivative Considerations (Excluded per Instructions)

[Note: This section is omitted to comply with the user’s requirement to exclude synthesis, safety, or application details.]

Target Specificity and Binding Kinetics

Selective Inhibition of Glucose Transporter Isoforms (GLUT1, GLUT3, GLUT4)

BAY-588 represents a glucose transporter inhibitor that functions as an inactive control probe for the highly potent glucose transporter 1 (GLUT1) inhibitor BAY-876 [1] [2] [3] [4]. The compound demonstrates selective inhibitory activity against multiple glucose transporter isoforms within the solute carrier family, specifically targeting GLUT1, GLUT3, and GLUT4 transporters while exhibiting minimal activity against GLUT2 [3] [5] [6].

The selective inhibition profile of BAY-588 reflects its structural design as a derivative of BAY-876, maintaining the ability to interact with glucose transporter binding sites while exhibiting significantly reduced potency compared to its active counterpart [1] [2] . This reduced activity makes BAY-588 particularly valuable as a negative control compound in experimental settings where researchers need to distinguish between specific glucose transporter-mediated effects and non-specific cellular responses [1] [2] [8].

BAY-588 selectively inhibits GLUT4 with the highest potency among the tested isoforms, followed by GLUT1, then GLUT3, while showing minimal inhibitory effects against GLUT2 [3] [5] [6]. This selectivity pattern demonstrates that the compound retains some of the structural features necessary for glucose transporter recognition while lacking the optimal binding characteristics required for high-potency inhibition [5].

Half-Maximal Inhibitory Concentration Values Across Glucose Transporter Families

The half-maximal inhibitory concentration (IC₅₀) values for BAY-588 across different glucose transporter isoforms reveal its moderate inhibitory potential compared to the highly potent BAY-876 [3] [4] [6]. Against GLUT1, BAY-588 exhibits an IC₅₀ value of 1.18 micromolar, representing approximately 590-fold lower potency compared to BAY-876, which demonstrates an IC₅₀ of 2 nanomolar against the same target [3] [4] [9] [10].

For GLUT2 inhibition, BAY-588 shows minimal activity with IC₅₀ values exceeding 10 micromolar, indicating poor binding affinity for this particular glucose transporter isoform [3] [5] [6]. This weak inhibition of GLUT2 is consistent with the selectivity profile observed for BAY-876, suggesting that both compounds share similar structural recognition elements that favor binding to GLUT1, GLUT3, and GLUT4 over GLUT2 [9] [11].

The IC₅₀ value for GLUT3 inhibition by BAY-588 is 5.47 micromolar, demonstrating intermediate potency between its activities against GLUT1 and GLUT2 [3] [5] [6]. This intermediate binding affinity suggests that GLUT3 possesses some structural similarity to GLUT1 in terms of BAY-588 recognition but lacks the optimal binding site configuration for high-affinity interaction [5].

Against GLUT4, BAY-588 exhibits its highest potency with an IC₅₀ value of 0.5 micromolar, making it approximately 2.4-fold more potent against GLUT4 than against GLUT1 [3] [5] [6]. This enhanced activity against GLUT4 indicates that the structural modifications present in BAY-588 may actually improve binding affinity for this particular glucose transporter isoform while reducing overall potency compared to the parent compound BAY-876 [5] [6].

Competitive Binding Analysis Using Radioligand Assays

While specific radioligand binding studies for BAY-588 have not been extensively documented in the available literature, the compound's mechanism of action as a glucose transporter inhibitor suggests competitive inhibition similar to other compounds in this chemical class [12] [13] [14]. The structural relationship between BAY-588 and BAY-876 implies that both compounds likely compete with glucose for binding to the transporter substrate recognition site [12] [14] [15].

Competitive binding analysis for glucose transporter inhibitors typically involves displacement studies using radiolabeled glucose analogs such as ³H-2-deoxyglucose or ³H-3-O-methylglucose [13] [14] [16]. These assays measure the ability of test compounds to compete with radiolabeled substrates for binding to glucose transporter proteins expressed in cell membranes or reconstituted in artificial lipid systems [13] [17] [16].

The competitive nature of glucose transporter inhibition has been demonstrated for related compounds in the quinoline carboxamide chemical class, including BAY-876 [12] [14] [15]. Studies examining glucose competition in cells expressing different glucose transporter isoforms revealed that these inhibitors function through direct competition with glucose at the substrate binding site rather than through allosteric modulation [12] [15] [16].

Radioligand binding kinetics for glucose transporters typically follow Michaelis-Menten kinetics, with inhibitors demonstrating competitive inhibition patterns characterized by increased apparent binding constants (Km) for substrate binding without changes in maximum binding capacity (Bmax) [13] [16] [18]. The binding affinity constants (Ki) derived from these competitive binding studies provide quantitative measures of inhibitor potency that correlate with functional IC₅₀ values obtained from glucose uptake assays [19] [13] [14].

Data Tables

Glucose Transporter IsoformBAY-588 IC₅₀ (μM)BAY-876 IC₅₀ (μM)Selectivity Ratio (BAY-588/BAY-876)
GLUT11.180.002590
GLUT2>1010.8<1
GLUT35.471.673.3
GLUT40.50.291.7
ParameterBAY-588BAY-876Fold Difference
Molecular Weight (g/mol)527.51496.421.06
GLUT1 Selectivity vs GLUT2>8.5-fold5,400-fold>600-fold lower
GLUT1 Selectivity vs GLUT34.6-fold835-fold180-fold lower
GLUT1 Selectivity vs GLUT40.42-fold145-fold345-fold lower

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

527.19443771 g/mol

Monoisotopic Mass

527.19443771 g/mol

Heavy Atom Count

38

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 04-14-2024

Explore Compound Types